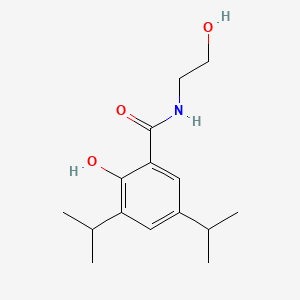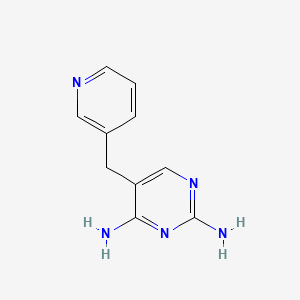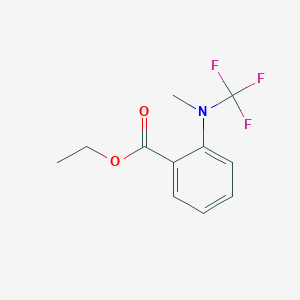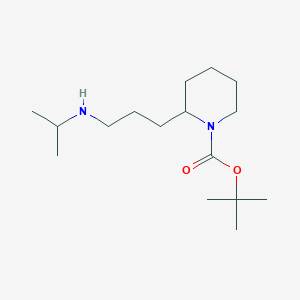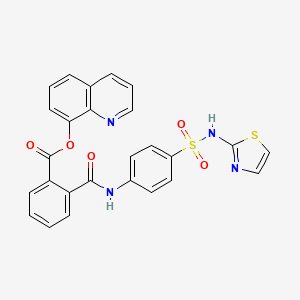
4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine typically involves the chlorination of 2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine. This process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication or repair, as well as receptors in signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Uniqueness
4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H9ClN2O2S2 |
|---|---|
分子量 |
252.7 g/mol |
IUPAC名 |
4-chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine |
InChI |
InChI=1S/C7H9ClN2O2S2/c1-13-7-9-5(3-6(8)10-7)4-14(2,11)12/h3H,4H2,1-2H3 |
InChIキー |
MQTYZDOKXLEKNK-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=N1)Cl)CS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


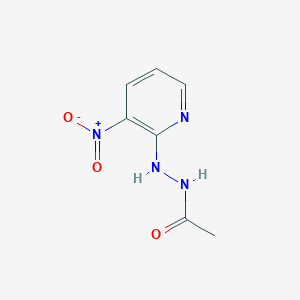
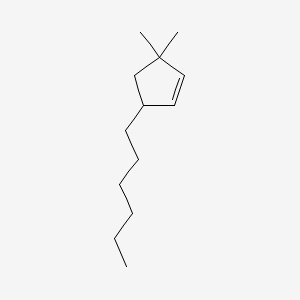
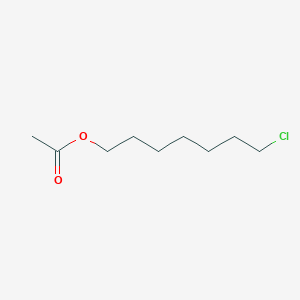
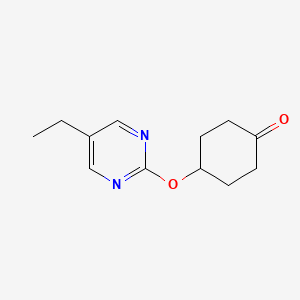


![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
